molecular formula C18H16N2O B8227980 (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8227980
M. Wt: 276.3 g/mol
InChI Key: MJMCYBCLMPPPCY-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The process may start with the preparation of the indeno[1,2-d]oxazole core, followed by the introduction of the cyclopropylpyridinyl group. Common reagents used in these reactions include cyclopropyl bromide, pyridine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the compound, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of functionalized compounds with different chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In an industrial context, the compound could be used in the production of advanced materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole include other heterocyclic compounds with indeno[1,2-d]oxazole cores or cyclopropylpyridinyl groups. Examples might include:

  • 2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
  • 2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]thiazole

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This unique structure may confer distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3aR,8bS)-2-(6-cyclopropylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-2-5-13-12(4-1)10-16-17(13)20-18(21-16)15-7-3-6-14(19-15)11-8-9-11/h1-7,11,16-17H,8-10H2/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMCYBCLMPPPCY-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=CC=C2)C3=N[C@@H]4[C@H](O3)CC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.